molecular formula C8H3ClF4O2 B150782 3-Chloro-2-fluoro-5-(trifluoromethyl)benzoic acid CAS No. 129931-45-9

3-Chloro-2-fluoro-5-(trifluoromethyl)benzoic acid

Cat. No. B150782
M. Wt: 242.55 g/mol
InChI Key: UINXNXRHKMRASA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08329939B2

Procedure details

To a mixture of ethyl magnesium bromide solution (6.25 ml, 6.25 mmol, 1.25 equiv., 1M in THF) and diisopropyl amine (77.7 μl, 0.5 mmol, 0.1 equiv.) was added 3-chloro-4-fluoro-benzo trifluoride (0.99 g, 5 mmol in THF (2 ml)) at ambient temperature and the mixture was heated in an oil bath to 50° C. for 13 h. The brown clear reaction mixture was cooled to 0-5° C., was transferred into a syringe and added dropwise to a solution of CO2 (2.2 g, 50 mmol, 10 equiv.) in THF (5 ml) at −70° C. and stirred for 15 min. To the brown suspension was added HCl (1M, 14 ml) and the phases were separated. The aqueous phase was extracted with TBME (10 ml), the combined organic phases were dried over sodium sulfate, filtered, washed with TBME and the solvents were removed under vacuum to yield a dark brown oil (0.97 g of the crude product). The crude product was treated with methyl cyclohexane (4.4 ml) and heated in a pre-heated oil bath to reflux. After 5 min, a brown clear solution was obtained, the oil bath was removed, the reaction mixture was cooled to ambient temperature and the formed suspension was stirred overnight at ambient temperature. After 18 h the brown suspension was stirred in an ice bath (0-5° C.) for two hours, the obtained crystals were filtered off, the crystals were washed with cold methyl cyclohexane (1.6 ml) and the crystals were dried until weight constancy to yield the product as white crystals (0.46 g, 38.2% yield).
Quantity
6.25 mL
Type
reactant
Reaction Step One
Quantity
77.7 μL
Type
reactant
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step Two
Name
Quantity
2.2 g
Type
reactant
Reaction Step Three
Name
Quantity
5 mL
Type
solvent
Reaction Step Three
Name
Quantity
14 mL
Type
reactant
Reaction Step Four
[Compound]
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
4.4 mL
Type
reactant
Reaction Step Five
Yield
38.2%

Identifiers

REACTION_CXSMILES
C([Mg]Br)C.C(NC(C)C)(C)C.[Cl:12][C:13]1[CH:14]=[C:15]([C:20]([F:23])([F:22])[F:21])[CH:16]=[CH:17][C:18]=1[F:19].[C:24](=[O:26])=[O:25].Cl.CC1CCCCC1>C1COCC1>[Cl:12][C:13]1[C:18]([F:19])=[C:17]([CH:16]=[C:15]([C:20]([F:23])([F:21])[F:22])[CH:14]=1)[C:24]([OH:26])=[O:25]

Inputs

Step One
Name
Quantity
6.25 mL
Type
reactant
Smiles
C(C)[Mg]Br
Name
Quantity
77.7 μL
Type
reactant
Smiles
C(C)(C)NC(C)C
Step Two
Name
Quantity
2 mL
Type
reactant
Smiles
ClC=1C=C(C=CC1F)C(F)(F)F
Step Three
Name
Quantity
2.2 g
Type
reactant
Smiles
C(=O)=O
Name
Quantity
5 mL
Type
solvent
Smiles
C1CCOC1
Step Four
Name
Quantity
14 mL
Type
reactant
Smiles
Cl
Step Five
Name
crude product
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
4.4 mL
Type
reactant
Smiles
CC1CCCCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
stirred for 15 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The brown clear reaction mixture was cooled to 0-5° C.
CUSTOM
Type
CUSTOM
Details
was transferred into a syringe
CUSTOM
Type
CUSTOM
Details
the phases were separated
EXTRACTION
Type
EXTRACTION
Details
The aqueous phase was extracted with TBME (10 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined organic phases were dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
washed with TBME
CUSTOM
Type
CUSTOM
Details
the solvents were removed under vacuum
CUSTOM
Type
CUSTOM
Details
to yield a dark brown oil (0.97 g of the crude product)
TEMPERATURE
Type
TEMPERATURE
Details
heated in a pre-heated oil bath
TEMPERATURE
Type
TEMPERATURE
Details
to reflux
WAIT
Type
WAIT
Details
After 5 min
Duration
5 min
CUSTOM
Type
CUSTOM
Details
a brown clear solution was obtained
CUSTOM
Type
CUSTOM
Details
the oil bath was removed
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was cooled to ambient temperature
STIRRING
Type
STIRRING
Details
the formed suspension was stirred overnight at ambient temperature
Duration
8 (± 8) h
STIRRING
Type
STIRRING
Details
After 18 h the brown suspension was stirred in an ice bath (0-5° C.) for two hours
Duration
2 h
FILTRATION
Type
FILTRATION
Details
the obtained crystals were filtered off
WASH
Type
WASH
Details
the crystals were washed with cold methyl cyclohexane (1.6 ml)
CUSTOM
Type
CUSTOM
Details
the crystals were dried until weight constancy

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
ClC=1C(=C(C(=O)O)C=C(C1)C(F)(F)F)F
Measurements
Type Value Analysis
AMOUNT: MASS 0.46 g
YIELD: PERCENTYIELD 38.2%
YIELD: CALCULATEDPERCENTYIELD 37.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.